molecular formula C9H8O3S B230450 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylic acid

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylic acid

Cat. No.: B230450
M. Wt: 196.22 g/mol
InChI Key: NTXXIOJUCMZEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

4-oxo-6,7-dihydro-5H-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C9H8O3S/c10-7-3-5(9(11)12)4-8-6(7)1-2-13-8/h1-2,5H,3-4H2,(H,11,12)

InChI Key

NTXXIOJUCMZEKW-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1SC=C2)C(=O)O

Canonical SMILES

C1C(CC(=O)C2=C1SC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate (1.5 g, 6.7 mmol) was dissolved in EtOH (20 mL). 1M NaOH (aq.) (7 mL) was added portion-wise and the mixture was stirred at room temperature for 1 hr 45 min. The mixture was concentrated in vacuo and the residue was treated with 2M HCl (aq.). The product was extracted into ethyl acetate (×3) and this was back extracted with water and saturated brine. The organic extracts were combined, dried (MgSO4) and concentrated in vacuo to yield crude 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid (1.27 g, 100%). This was dissolved in THF (15 mL) and BH3.DMS (4.8 mL, 2M in THF, 8.7 mmol) was added drop-wise at 0° C. The mixture was warmed to room temperature and stirred for 18 hr. Methanol was added and the reaction mixture was concentrated in vacuo. The crude residue was dissolved in ethyl acetate and washed with 1M NaOH (aq.) solution, water and brine. The organic extract was dried (MgSO4) and concentrated in vacuo to give the title compound (1.2 g, quant.).
Name
Ethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

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